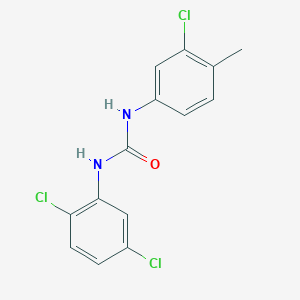

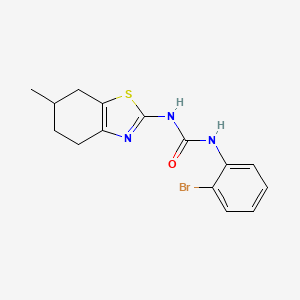

![molecular formula C11H13N3O3S B4542266 butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4542266.png)

butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate

Overview

Description

"Butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate" is a compound that falls within the category of 1,3,4-thiadiazole derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and biology. The thiadiazole core is a crucial component in these compounds, contributing to their stability and reactivity.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves multiple steps, including the acylation of arylidene amidrazones and the cyclization of carbethoxyhydrazones under specific conditions. Such processes lead to the formation of thiadiazolines and triazolines, depending on the structure of the arylidene moiety involved (Usova et al., 1994).

Molecular Structure Analysis

Molecular structure analysis reveals the bond lengths and angles, indicating strong interactions between the sulfonyl group and the thiadiazole ring, presenting a distorted arrangement around the sulfur atom. This structural configuration suggests the significance of the sulfonyl group in determining the compound's reactivity and stability (Pedregosa et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-thiadiazole derivatives, including butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate, involves interactions with various nucleophiles leading to diverse products. Reactions with bases, for instance, can result in the cleavage of the thiadiazole ring, forming new compounds with different functional groups. These transformations highlight the versatile chemical nature of the thiadiazole derivatives (Maadadi et al., 2017).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives can be inferred from their molecular structure and synthesis process. While specific details on the physical properties of butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate are scarce, related compounds demonstrate stability and reactivity that suggest a wide range of physical states and solubility characteristics, impacting their handling and application in various domains.

Chemical Properties Analysis

The chemical properties of these compounds are significantly influenced by their thiadiazole core, which imparts them with a range of reactivities toward different chemical reagents. The presence of the thiadiazole ring in the structure of these compounds contributes to their potential as intermediates in the synthesis of more complex molecules, offering a gateway to a variety of chemical transformations and applications (Dani et al., 2013).

Mechanism of Action

Safety and Hazards

Carbamates can have various safety and hazard profiles depending on their specific structure. For example, some carbamates are used as pesticides and can be harmful if ingested or inhaled . The specific safety and hazards of “butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate” would need to be determined through further analysis.

Future Directions

properties

IUPAC Name |

butyl N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-2-3-6-17-11(15)12-10-14-13-9(18-10)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPJTBYLUJGACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=NN=C(S1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl [(2E)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

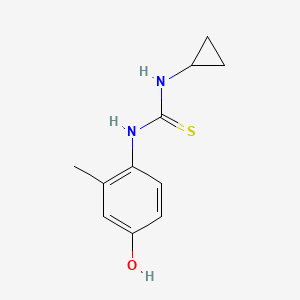

![2-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4542186.png)

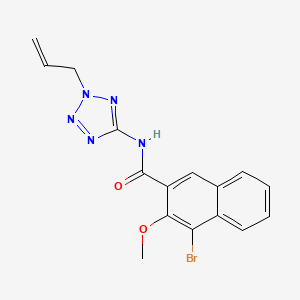

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)

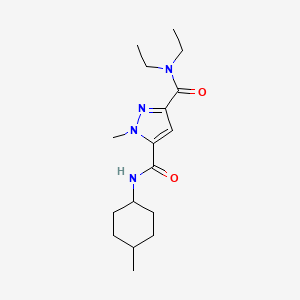

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4542229.png)

![2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4542232.png)

![(2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B4542243.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(1-propyl-4-piperidinyl)thiourea](/img/structure/B4542282.png)